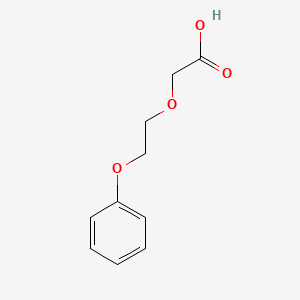

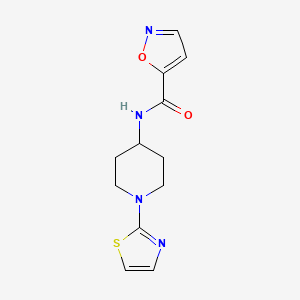

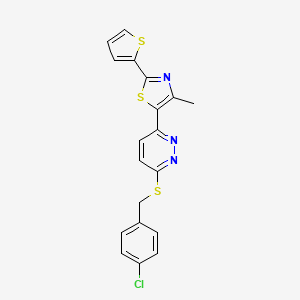

![molecular formula C14H11ClFN3O3S B2473211 N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1219385-87-1](/img/structure/B2473211.png)

N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C14H11ClFN3O3S and its molecular weight is 355.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The molecular structure of derivatives of N-(4-chlorophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide showcases the importance of intramolecular hydrogen bonds and the stability provided by these interactions. The heterocyclic thiazine rings in these compounds adopt specific conformations, essential for their biological activity and interaction with biological targets (Siddiqui et al., 2008).

Catalytic Efficiency in Synthesis Reactions

Compounds within this class have been utilized as efficient and homogeneous catalysts for synthesizing various heterocyclic derivatives. Their catalytic roles are highlighted in the one-pot synthesis of pyrans and phthalazine derivatives, demonstrating their utility in green chemistry and synthetic methodologies (Khazaei et al., 2015).

Antimicrobial Activity

The synthesis and structural modification of these compounds have been pursued for antimicrobial applications. Specific derivatives have shown promising results against various pathogenic bacterial strains, indicating their potential as novel antimicrobial agents (Sah et al., 2014).

Cognitive Enhancement Potential

Research into fluorinated derivatives of this compound class has identified compounds with significant cognitive enhancement effects through positive allosteric modulation of AMPA receptors. Such findings underscore the potential for therapeutic applications in neurodegenerative diseases and cognitive disorders (Francotte et al., 2010).

Antifungal and Antibacterial Drug Candidates

Derivatives of this compound have been synthesized with potential antifungal and antibacterial applications. Their enhanced activity compared to reference drugs emphasizes the importance of structural modification in developing more effective treatment options (Dabholkar & Parab, 2011).

KATP Channel Activation and Tissue Selectivity

The modification of these compounds has led to the discovery of selective activators of ATP-sensitive potassium channels, with implications for diabetes treatment and vascular disease management. The structural diversity within this compound class allows for fine-tuning of tissue selectivity and therapeutic efficacy (de Tullio et al., 2003).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity of these types of compounds .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with a variety of biochemical pathways, depending on their specific biological activity .

Result of Action

Given the wide range of biological activities associated with compounds containing a 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that hms3512m17 could have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

N-(4-chlorophenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN3O3S/c15-8-1-4-10(5-2-8)17-14(20)13-18-11-7-9(16)3-6-12(11)23(21,22)19-13/h1-7,13,18-19H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQTXKFQNZZSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

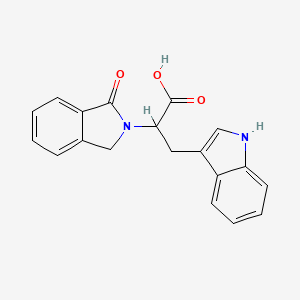

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-aminobenzamide](/img/structure/B2473133.png)

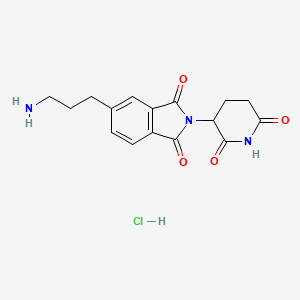

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2473137.png)

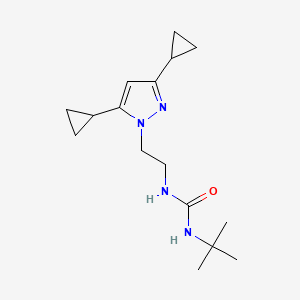

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2473138.png)

![2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2473141.png)

![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)